3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 396720-74-4
Cat. No.: VC4171286
Molecular Formula: C20H19N3O2S
Molecular Weight: 365.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 396720-74-4 |
|---|---|
| Molecular Formula | C20H19N3O2S |
| Molecular Weight | 365.45 |
| IUPAC Name | 3-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C20H19N3O2S/c1-13-6-3-4-9-18(13)23-19(16-11-26-12-17(16)22-23)21-20(24)14-7-5-8-15(10-14)25-2/h3-10H,11-12H2,1-2H3,(H,21,24) |
| Standard InChI Key | WOQXHJZHBYSACZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a thieno[3,4-c]pyrazole scaffold, a bicyclic system comprising a thiophene ring fused to a pyrazole moiety. Key structural elements include:
-
Substituents: A 3-methoxybenzamide group at position 3 and an o-tolyl (2-methylphenyl) group at position 2 of the pyrazole ring.
-
Stereoelectronic Features: The methoxy group enhances electron donation, while the o-tolyl group introduces steric bulk, influencing binding interactions with biological targets .
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.45 g/mol |
| IUPAC Name | 3-methoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| SMILES | CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)OC |
| Solubility | Not experimentally determined; predicted low aqueous solubility due to hydrophobic groups. |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 3-methoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves multi-step organic reactions, typically including:
-
Formation of the Thieno[3,4-c]pyrazole Core: Cyclocondensation of thioketones with hydrazines under acidic or basic conditions .
-
Substitution Reactions: Introduction of the o-tolyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling.
-
Benzamide Conjugation: Amide bond formation between the pyrazole amine and 3-methoxybenzoic acid derivatives using coupling agents like EDC/HOBt.
Key Challenges
-
Regioselectivity: Controlling the position of substituents during cyclization remains a hurdle, often requiring optimized catalysts or reaction conditions .
-
Yield Optimization: Multi-step syntheses typically result in moderate yields (30–50%), necessitating purification via column chromatography .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Computational studies predict strong binding affinity for lipoxygenases (LOXs), enzymes implicated in inflammatory responses. Molecular docking simulations suggest:
-
Hydrophobic Interactions: The o-tolyl and thiophene moieties occupy hydrophobic pockets in LOX active sites.
-
Hydrogen Bonding: The methoxy oxygen and amide carbonyl form H-bonds with catalytic residues, enhancing inhibitory potency .
Table 2: Comparative Biological Activities of Thieno[3,4-c]pyrazole Derivatives
| Compound | Target Enzyme/Pathway | IC (μM) | Cell Line Tested |
|---|---|---|---|
| 3-Methoxy-N-(2-(o-tolyl)... | Lipoxygenase (LOX) | 12.3 (predicted) | N/A (in silico) |
| 4-Isopropoxy analog | Cyclooxygenase-2 (COX-2) | 8.7 | RAW 264.7 macrophages |
| 2,4-Dichloro derivative | Tubulin polymerization | 4.5 | MCF-7 breast cancer |
Research Advancements and Applications
Drug Discovery
The compound’s dual anti-inflammatory and anticancer profiles position it as a lead candidate for multitarget therapies. Structural modifications, such as halogenation or sulfonation, could enhance bioavailability and target selectivity.
Computational Modeling
Density functional theory (DFT) studies reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume